molecular formula C14H20ClN5O2 B1662551 Etazolate hydrochloride CAS No. 35838-58-5

Etazolate hydrochloride

Cat. No. B1662551
CAS RN: 35838-58-5
M. Wt: 325.79 g/mol
InChI Key: GQJUGJHJUZSJLZ-UHFFFAOYSA-N
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Description

Etazolate hydrochloride (also known as SQ-20,009, EHT-0202) is an anxiolytic drug which is a pyrazolopyridine derivative . It has unique pharmacological properties .


Molecular Structure Analysis

This compound has the chemical formula C14H19N5O2 . Its molecular weight is 289.33 g/mol . The IUPAC name for this compound is Ethyl 1-ethyl-4- [2- (propan-2-ylidene)hydrazinyl]-1 H -pyrazolo [3,4-b]pyridine-5-carboxylate .


Chemical Reactions Analysis

This compound is known to be an orally active, selective inhibitor of type 4 phosphodiesterase (PDE4) with an IC50 of 2 μM . It is also a γ-aminobutyric acid A (GABAA) receptor regulator . It increases cAMP levels and has anxiolytic-like, antidepressant-like, and anti-inflammatory effects .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molar mass of 289.339 g·mol−1 . The solubility of this compound is ≥7.75 mg/mL in DMSO and ≥9.94 mg/mL in EtOH .

Mechanism of Action

Target of Action

Etazolate hydrochloride primarily targets the GABA_A receptor , acting as a positive allosteric modulator . It also targets the adenosine A1 and A2 subtypes as an antagonist , and selectively inhibits the PDE4 isoform .

Mode of Action

This compound enhances the action of GABA_A receptors at the barbiturate binding site . This modulation increases the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an overall decrease in neuronal excitability . As an adenosine antagonist, it blocks the inhibitory effects of adenosine on its A1 and A2 subtypes . As a PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels .

Biochemical Pathways

The increased cAMP levels due to PDE4 inhibition by this compound can lead to a cascade of events, including the activation of protein kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB). This can lead to increased expression of genes like brain-derived neurotrophic factor (BDNF), which plays a key role in neuronal survival and growth .

Result of Action

This compound’s action on GABA_A receptors, adenosine receptors, and PDE4 can result in anxiolytic, antidepressant, and anti-inflammatory effects . Its role as an α-secretase activator leads to the production of soluble amyloid precursor protein (sAPPα), which is thought to have neuroprotective effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors.

Safety and Hazards

Etazolate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Etazolate hydrochloride is currently in clinical trials for the treatment of Alzheimer’s disease . It’s shown to be safe and generally well tolerated . These first encouraging safety results do support further development of this compound in order to assess its clinical efficacy and to confirm its tolerability in a larger cohort of Alzheimer patients and for a longer period .

properties

IUPAC Name

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJUGJHJUZSJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045767
Record name Etazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35838-58-5
Record name Etazolate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etazolate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611
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Record name Etazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etazolate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETAZOLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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